4-[Chloro(difluoro)methyl]benzaldehyde
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Overview
Description
4-(Chlorodifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-(difluoromethyl)benzaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-(Chlorodifluoromethyl)benzaldehyde may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as column chromatography to remove impurities and achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Chlorodifluoromethyl)benzoic acid.
Reduction: 4-(Chlorodifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chlorodifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorodifluoromethyl group can also participate in redox reactions, affecting cellular redox homeostasis and leading to oxidative stress in microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Contains an additional fluorine atom, which can significantly alter its chemical properties and biological activity.
4-(Chloromethyl)benzaldehyde: Contains a chloromethyl group instead of a chlorodifluoromethyl group, leading to different reactivity patterns.
Uniqueness
4-(Chlorodifluoromethyl)benzaldehyde is unique due to the presence of both a chlorodifluoromethyl group and an aldehyde group on the benzene ring.
Properties
CAS No. |
137780-58-6 |
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Molecular Formula |
C8H5ClF2O |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI Key |
IMKLYAOYOTYFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)(F)Cl |
Origin of Product |
United States |
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